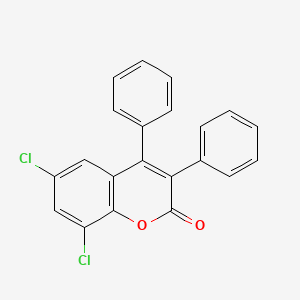

6,8-Dichloro-3,4-diphenylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dichloro-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2O2/c22-15-11-16-18(13-7-3-1-4-8-13)19(14-9-5-2-6-10-14)21(24)25-20(16)17(23)12-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGDMWOXJIGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6,8-dichloro-3,4-diphenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 6,8-dichloro-3,4-diphenylcoumarin. Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The introduction of halogen and phenyl substituents onto the coumarin scaffold can significantly modulate these biological effects. This document provides a detailed, plausible synthetic protocol, predicted characterization data, and standardized experimental workflows to facilitate the investigation of this specific derivative for research and drug development purposes. While direct literature for this exact molecule is not available, the proposed methods are based on established chemical principles for coumarin synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be approached via an acid-catalyzed cyclization reaction. The proposed pathway involves the condensation of 3,5-dichlorophenol with diphenylacetic acid. In this reaction, a strong acid, such as sulfuric acid or Eaton's reagent, acts as both a catalyst and a dehydrating agent to facilitate the intramolecular acylation and subsequent cyclization to form the lactone ring of the coumarin core.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details the proposed laboratory procedure for the synthesis of this compound.

2.1 Materials and Reagents

-

3,5-Dichlorophenol

-

Diphenylacetic Acid

-

Concentrated Sulfuric Acid (98%) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Ethyl Acetate/Hexane mixture for recrystallization

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

2.2 Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (1.0 eq) and diphenylacetic acid (1.1 eq).

-

Acid Addition: Carefully add concentrated sulfuric acid (5-10 mL) to the flask while cooling in an ice bath to manage the initial exotherm.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it over crushed ice (approx. 100 g) in a beaker.

-

Precipitation and Filtration: Stir the ice mixture until the ice has completely melted. The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification:

-

Work-up: Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

-

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The expected data are summarized below.

3.1 Predicted Physicochemical and Spectral Data

| Parameter | Predicted Value |

| Molecular Formula | C₂₁H₁₂Cl₂O₂ |

| Molecular Weight | 383.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be >150°C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.60 (m, 12H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 118-140 (Ar-C), ~155 (C-O), ~160 (C=O) |

| FT-IR (KBr, cm⁻¹) | ~1730 (C=O, lactone), 1600, 1490 (C=C, aromatic), ~750 (C-Cl) |

| Mass Spec (EI, m/z) | [M]⁺ at 382, [M+2]⁺ at 384, [M+4]⁺ at 386 |

Standard Characterization Protocols

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

4.3 Mass Spectrometry (MS)

-

Technique: Use Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the sample to determine the molecular weight and fragmentation pattern. The isotopic pattern for two chlorine atoms is a key diagnostic feature.

4.4 Melting Point Determination

-

Procedure: Use a standard melting point apparatus. Place a small amount of the dry, crystalline product in a capillary tube and heat gradually, recording the temperature range over which the substance melts.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the work-up and purification of the synthesized product.

Caption: Workflow for post-synthesis work-up and purification.

Potential Applications in Drug Development

Coumarins are privileged scaffolds in medicinal chemistry.[1] The presence of two phenyl rings at the 3 and 4 positions may enhance interactions with hydrophobic pockets in biological targets. The dichlorination at positions 6 and 8 can influence the compound's lipophilicity, metabolic stability, and electronic properties, potentially leading to novel biological activities.[4] This class of compounds warrants investigation for various therapeutic areas, including oncology and inflammatory diseases, where other coumarin derivatives have shown promise.[2][5]

References

- 1. chemmethod.com [chemmethod.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Photophysical Profile of 6,8-dichloro-3,4-diphenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 6,8-dichloro-3,4-diphenylcoumarin. Due to the absence of specific experimental data for this compound in published literature, this document establishes a predictive framework based on the known characteristics of structurally analogous coumarin derivatives. It details the experimental protocols necessary for the complete photophysical characterization of this molecule, including absorption and emission spectroscopy, fluorescence quantum yield determination, and fluorescence lifetime measurements. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling them to anticipate the behavior of this compound and providing the necessary methodologies for its empirical validation.

Introduction

Coumarin derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry, sensing, and materials science due to their often-favorable photophysical properties.[1] The substitution pattern on the coumarin core profoundly influences their absorption and emission characteristics, quantum yield, and fluorescence lifetime.[2] The subject of this guide, this compound, combines several structural features expected to modulate its electronic properties significantly. The presence of two electron-withdrawing chlorine atoms at the 6 and 8 positions, along with two phenyl rings at the 3 and 4 positions, suggests a complex interplay of electronic and steric effects. This guide aims to provide a thorough, albeit predictive, analysis of the photophysical characteristics of this specific derivative and to furnish detailed experimental protocols for its empirical study.

Predicted Photophysical Properties

The photophysical properties of this compound are expected to be influenced by its unique substitution pattern. The dichlorination at the 6 and 8 positions will likely lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted coumarin core, accompanied by a potential decrease in the fluorescence quantum yield. The phenyl groups at the 3 and 4 positions will contribute to the extension of the π-conjugated system, which generally results in a further red-shift and can influence the quantum yield and lifetime.

To provide a quantitative perspective, the following tables summarize the photophysical data of selected coumarin derivatives that share some structural similarities with this compound. This data serves as a benchmark for predicting the properties of the target compound.

Table 1: Absorption and Emission Data of Analogous Coumarin Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Coumarin-1 | Water | 375 | 456 | 81 |

| Coumarin-2 | Water | 365 | 470 | 105 |

| Coumarin 314 | Ethanol | 436 | - | - |

| 6-Aryl Coumarin 4a | Chloroform | 300, 350-400 | - | - |

| 7-Diethylamino-4-methylcoumarin | Various | ~370-390 | ~450-490 | ~80-100 |

Data compiled from various sources.[3][4]

Table 2: Fluorescence Quantum Yield and Lifetime of Analogous Coumarin Derivatives

| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| Coumarin 153 | Water | 0.11 | - |

| Quinine Sulfate (Standard) | 0.1 N H₂SO₄ | 0.52 | - |

| Coumarin 314 | Ethanol | 0.68 | - |

| Coumarin 1 in Glycerol | Glycerol | 0.56 | 3.8 |

Data compiled from various sources.[5][6][7]

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following detailed experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, chloroform, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 10 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the sample solutions from 200 to 800 nm.

-

Ensure that the maximum absorbance falls within the linear dynamic range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectra. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em) and to record the fluorescence spectra.

Methodology:

-

Sample Preparation: Use the same dilute solutions prepared for the absorption measurements (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with a corrected excitation and emission channel.

-

Measurement:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (can be estimated from analogous compounds) and scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm). The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the determined λ_abs or λ_ex. Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 400-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum excitation and emission. The difference between λ_em and λ_abs is the Stokes shift.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 N H₂SO₄ (Φ_F = 0.52) or Coumarin 153 in ethanol are common standards.[5][6]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[5]

-

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Use a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon.[8]

-

A histogram of these time differences is constructed over many excitation-emission cycles, which represents the fluorescence decay curve.

-

Record the instrument response function (IRF) using a scattering solution (e.g., Ludox) in place of the sample.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential functions after deconvolution with the IRF.

-

For a single exponential decay, the lifetime (τ_F) is the time at which the fluorescence intensity has dropped to 1/e of its initial value.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the complete photophysical characterization of a novel coumarin derivative like this compound.

References

- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Analysis of Dichloro-Diphenylcoumarin Derivatives: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 6,8-dichloro-3,4-diphenylcoumarin. It is important to note that as of the latest literature review, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this exact compound is not publicly available. Therefore, this document will present a comprehensive analysis based on the known spectroscopic characteristics of structurally similar coumarin derivatives. The information is intended for researchers, scientists, and professionals in drug development to anticipate the spectral features of this and related compounds.

Spectroscopic Data of Structurally Related Coumarins

Due to the absence of direct data for this compound, this section summarizes the typical spectroscopic characteristics observed in various substituted coumarins. These values provide a foundational understanding of what to expect during the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of coumarin derivatives are well-characterized. The chemical shifts are influenced by the substituents on the benzopyrone core. For a this compound, the electron-withdrawing nature of the chlorine atoms and the anisotropic effects of the phenyl rings would significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Expected ¹H NMR Chemical Shifts for a Substituted Coumarin in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| H-5 | 7.90 - 8.40 | Downfield shift due to proximity to the lactone carbonyl and deshielding by the C4-phenyl group. |

| H-7 | 7.30 - 7.60 | Influenced by the electronic effects of the chlorine at C6 and C8. |

| Phenyl Protons | 7.20 - 7.80 | Complex multiplet signals from the two phenyl rings. |

Table 2: Expected ¹³C NMR Chemical Shifts for a Substituted Coumarin in DMSO-d₆

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 (C=O) | 160.0 - 162.5 | Lactone carbonyl carbon. |

| C-3 | 120.0 - 140.0 | sp² carbon, deshielded by the adjacent phenyl group. |

| C-4 | 140.0 - 150.0 | sp² carbon, deshielded by the adjacent phenyl group and lactone oxygen. |

| C-4a | 118.0 - 122.0 | Bridgehead carbon. |

| C-5 | 125.0 - 129.0 | Aromatic carbon. |

| C-6 | 128.0 - 135.0 | Carbon bearing a chlorine atom. |

| C-7 | 123.0 - 128.0 | Aromatic carbon. |

| C-8 | 125.0 - 132.0 | Carbon bearing a chlorine atom. |

| C-8a | 152.0 - 155.0 | Carbon adjacent to the lactone oxygen. |

| Phenyl Carbons | 125.0 - 140.0 | Multiple signals for the carbons of the two phenyl rings. |

Infrared (IR) Spectroscopy

The IR spectrum of a coumarin is distinguished by a strong absorption band from the lactone carbonyl group. The positions of other bands can indicate the nature of the substitution on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for a Substituted Coumarin

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (lactone) | 1700 - 1750 | Strong |

| C=C (aromatic) | 1600 - 1625 | Medium to Strong |

| C-O (lactone) | 1050 - 1250 | Strong |

| C-Cl | 700 - 850 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of coumarins typically shows a prominent molecular ion peak. A characteristic fragmentation pattern is the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a stable benzofuran radical cation[1][2]. For this compound, the isotopic pattern of the two chlorine atoms would be a key feature in identifying the molecular ion and its fragments.

Table 4: Expected Mass Spectrometry Fragmentation for this compound | m/z Value | Interpretation | |---|---|---| | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. | | [M-28]⁺ | Loss of CO from the lactone ring. | | [M-Cl]⁺ | Loss of a chlorine atom. | | [M-C₆H₅]⁺ | Loss of a phenyl group. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted coumarins. These methods may require optimization for the specific synthesis of this compound.

Synthesis of Substituted Coumarins

Substituted coumarins can be synthesized through various condensation reactions. A common method is the Perkin reaction or the Knoevenagel condensation.

-

Starting Materials : A substituted phenol (e.g., 2,4-dichlorophenol) and a β-ketoester (e.g., ethyl benzoylacetate) are common starting materials.

-

Reaction Conditions : The reaction is typically carried out in the presence of an acid or base catalyst. For instance, the Pechmann condensation uses an acid catalyst like sulfuric acid or a Lewis acid.

-

Procedure :

-

The substituted phenol and β-ketoester are mixed in equimolar amounts.

-

The catalyst is added slowly while cooling the reaction mixture.

-

The mixture is then heated to the required temperature (e.g., 80-100 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

-

-

Purification : The crude product is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel[3].

Spectroscopic Analysis

-

NMR Spectroscopy :

-

A 5-10 mg sample of the purified coumarin is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard.

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz)[3][4]. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment[5].

-

-

IR Spectroscopy :

-

Mass Spectrometry :

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Mass spectra are acquired using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI)[1][7].

-

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel coumarin derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of a coumarin derivative.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. ijres.org [ijres.org]

- 7. rsc.org [rsc.org]

A Technical Guide to Determining the Quantum Yield of 6,8-dichloro-3,4-diphenylcoumarin

This guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield (Φf) for the novel coumarin derivative, 6,8-dichloro-3,4-diphenylcoumarin. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science who require a robust understanding of the photophysical properties of fluorescent molecules.

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule.[1][2] Its determination is essential for evaluating the potential of a compound in applications such as fluorescent probes, sensors, and imaging agents.[3] This guide will focus on the widely used relative method for quantum yield determination.[4][5]

Theoretical Background

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample compound (in this case, this compound) to that of a well-characterized standard with a known quantum yield.[6] The fundamental principle is that if two solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[7] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[7]

The calculation is performed using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[1][6]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the unknown sample and the standard, respectively.

Experimental Protocol

This section details the step-by-step methodology for the relative determination of the fluorescence quantum yield of this compound.

2.1. Materials and Instrumentation

-

Compound of Interest: this compound

-

Standard: A fluorescent standard with a known quantum yield and spectral properties that overlap with the sample. Suitable standards for the blue-green spectral region include Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54) or Coumarin 153 in ethanol (Φf = 0.544).[8][9][10]

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The choice of solvent is critical as it can influence the quantum yield.[4]

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

-

2.2. Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard in the selected solvent.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[11] It is good practice to prepare at least five different concentrations for each.

2.3. Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Visible absorption spectra of all prepared solutions (sample and standard) using the spectrophotometer. The solvent should be used as a blank. Determine the wavelength of maximum absorption (λmax) for both the sample and the standard.

-

Emission Spectra:

-

Select an appropriate excitation wavelength (λex). This wavelength should be in a region where both the sample and the standard have significant absorbance.

-

Using the spectrofluorometer, record the fluorescence emission spectra for all solutions. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths, PMT voltage) constant for all measurements of the sample and the standard.[1]

-

Record the emission spectrum of the pure solvent to subtract any background fluorescence.[11]

-

2.4. Data Analysis

-

Corrected Emission Spectra: If not automatically performed by the instrument software, correct the recorded emission spectra for instrumental response.

-

Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Gradient Calculation: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear, and a deviation from linearity at higher concentrations may indicate aggregation or inner filter effects.[7]

-

Quantum Yield Calculation: Use the gradients obtained for the sample and the standard, along with the known quantum yield of the standard and the refractive indices of the solvents (if different), to calculate the quantum yield of this compound using the equation provided in the theoretical background section.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Photophysical Properties of this compound and the Standard

| Compound | Solvent | λabs (nm) | λem (nm) | Gradient (a.u.) | Quantum Yield (Φf) |

| This compound | [Solvent] | [Value] | [Value] | [Value] | [Calculated Value] |

| [Standard Name] | [Solvent] | [Value] | [Value] | [Value] | [Known Value] |

Table 2: Absorbance and Integrated Fluorescence Intensity Data

| Sample | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |

| This compound | C1 | A1 | I1 |

| C2 | A2 | I2 | |

| C3 | A3 | I3 | |

| C4 | A4 | I4 | |

| C5 | A5 | I5 | |

| [Standard Name] | C1' | A1' | I1' |

| C2' | A2' | I2' | |

| C3' | A3' | I3' | |

| C4' | A4' | I4' | |

| C5' | A5' | I5' |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining the relative fluorescence quantum yield.

Conclusion

The determination of the quantum yield of this compound is a crucial step in characterizing its photophysical properties. The relative method, as detailed in this guide, provides a reliable and accessible approach for obtaining this value. Accurate determination of the quantum yield will enable a better understanding of the potential of this compound in various applications, from biological imaging to advanced materials.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. jascoinc.com [jascoinc.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 6. static.horiba.com [static.horiba.com]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]

- 9. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iss.com [iss.com]

Technical Guide: Photophysical Characteristics of Phenylcoumarins with a Focus on Fluorescence Measurements

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the fluorescence properties of coumarin derivatives, with a specific interest in the photophysical behavior of substituted 3,4-diphenylcoumarins. While a comprehensive literature search did not yield specific fluorescence lifetime data for 6,8-dichloro-3,4-diphenylcoumarin, this document presents relevant quantitative data on the fluorescence quantum yields of structurally related phenylcoumarin-3-carboxylates to serve as a valuable reference. Furthermore, this guide details the standard experimental protocol for fluorescence lifetime measurements using Time-Correlated Single Photon Counting (TCSPC), a principal technique in the field. To facilitate a deeper understanding, visualizations of the experimental workflow and the fundamental principles of fluorescence are provided.

Quantitative Data: Fluorescence of Phenylcoumarin Derivatives

The following table summarizes the fluorescence quantum yield (Φf) for a series of phenylcoumarin-3-carboxylates and cyanophenylbenzocoumarin-3-carboxylates in various solvents. This data is extracted from a study by Harishkumar et al. and provides insight into the fluorescence efficiency of compounds with a 3-phenylcoumarin core.[1] It is important to note that the quantum yield is a measure of the efficiency of photon emission, and while related to fluorescence lifetime, it is a distinct parameter.

| Compound | Solvent | Fluorescence Emission (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Phenylcoumarin-3-carboxylates | |||

| 6e | Ethanol | - | 0.79 |

| Cyanophenylbenzocoumarin-3-carboxylates | |||

| 9a | Ethanol | - | 0.54 |

| 9b | Ethanol | - | 0.70 |

| 9c | Ethanol | 546 | 0.42 |

| 9d | Ethanol | - | 0.80 |

| 9e | Ethanol | - | 0.74 |

| 9c | Acetonitrile | 256 | - |

| 9c | Chloroform | 356 | - |

Note: The fluorescence quantum yields were determined relative to Rhodamine B as a standard.[1] The study also noted that N,N-diethyl amine and morpholine substituents at the 7-position of phenylcoumarin-3-carboxylates result in fluorescence at longer wavelengths, ranging from 420-460 nm in chloroform and 460-504 nm in acetonitrile.[1]

Experimental Protocol: Fluorescence Lifetime Measurement

The following protocol outlines the methodology for determining the fluorescence lifetime of a coumarin derivative using Time-Correlated Single Photon Counting (TCSPC).

1. Sample Preparation:

-

Dissolve the coumarin derivative in a spectroscopic grade solvent of choice (e.g., ethanol, acetonitrile, chloroform) to a final concentration in the micromolar range (e.g., 1-10 µM). The concentration should be optimized to avoid aggregation and inner filter effects.

-

Transfer the solution to a clean, non-fluorescent cuvette.

-

Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

2. TCSPC System Setup:

-

Excitation Source: Utilize a pulsed light source with a high repetition rate, such as a picosecond diode laser or a femtosecond laser with a pulse picker. The excitation wavelength should be set at or near the absorption maximum of the sample.

-

Sample Chamber: Place the cuvette containing the sample in a light-tight sample holder.

-

Emission Wavelength Selection: Use a monochromator or a bandpass filter to select the emission wavelength to be detected. This is typically set at the fluorescence emission maximum of the sample.

-

Detector: Employ a sensitive, high-speed single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

Timing Electronics: The core of the TCSPC system consists of a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA). The TAC measures the time difference between the excitation pulse and the detection of the first emitted photon.

3. Data Acquisition:

-

The pulsed laser excites the sample, and simultaneously sends a synchronization signal to the "start" input of the TAC.

-

The emitted fluorescence from the sample is collected and directed to the single-photon detector.

-

The first photon detected generates an electrical pulse that is sent to the "stop" input of the TAC.

-

The TAC generates an output pulse with an amplitude proportional to the time delay between the "start" and "stop" signals.

-

This process is repeated for many excitation cycles, and the MCA builds a histogram of the number of photons detected at each time interval after excitation. This histogram represents the fluorescence decay profile of the sample.

4. Data Analysis:

-

The instrument response function (IRF) of the TCSPC system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the fluorescent sample.

-

The measured fluorescence decay data is then deconvoluted from the IRF using specialized software.

-

The deconvoluted decay curve is fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) (τ).

Visualizations

The following diagrams illustrate the experimental workflow for fluorescence lifetime measurements and the fundamental electronic transitions involved in the fluorescence process.

References

Proposed Mechanism of Action for 6,8-dichloro-3,4-diphenylcoumarin: A Technical Guide

Disclaimer: No direct experimental data for 6,8-dichloro-3,4-diphenylcoumarin is publicly available. The following proposed mechanism of action is extrapolated from published research on structurally related 3,4-diarylcoumarins and chlorinated coumarin derivatives. This document is intended to serve as a scientific guide for researchers, scientists, and drug development professionals, providing a plausible framework for investigating the biological activity of this compound.

Executive Summary

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to function as a potent anti-cancer agent. The proposed primary mechanism of action is the induction of apoptosis in cancer cells, likely mediated through the inhibition of key protein kinases within the PI3K/Akt/mTOR signaling pathway. The presence of both dichloro and diphenyl substitutions on the coumarin scaffold is anticipated to contribute significantly to its cytotoxic potency. This guide outlines the putative signaling pathways, provides quantitative data from related compounds, details relevant experimental protocols for validation, and presents visual workflows and pathway diagrams to facilitate further research.

Hypothesized Mechanism of Action

The core hypothesis is that this compound targets and inhibits the activity of phosphoinositide 3-kinase (PI3K) or downstream kinases such as Akt and mTOR. This inhibition disrupts the pro-survival signaling cascade that is often constitutively active in cancer cells. The downstream consequences of this pathway inhibition are twofold: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Coumarin derivatives have been widely reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and modulation of inflammatory pathways.[1][2][3][4][5][6][7][8] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in oncology drug development.[3][4][5]

The chloro- and phenyl-substituents on the coumarin ring are crucial for the proposed bioactivity. The position of chlorine atoms on the coumarin scaffold has been shown to significantly influence biological activity.[9] Similarly, the nature and position of substituents on the 3- and 4-position phenyl rings are known to be critical determinants of the anti-proliferative effects of 3,4-diarylcoumarins.[1][10][11][12]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the in vitro activity of structurally similar coumarin derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 3-Aryl and 3,4-Diarylcoumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Aryl-4-anilino/aryloxy-2H-chromen-2-one analog | MCF-7 (Breast Cancer) | 7.06 | [1] |

| 3-Arylcoumarin derivative | MCF-7 (Breast Cancer) | 0.18 | [1] |

| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung Cancer) | Not specified, but potent | [10] |

| Coumarin-acrolein hybrid (5d) | A549, KB, Hela, MCF-7 | 0.70 - 4.23 | [3] |

| Coumarin-acrolein hybrid (6e) | A549, KB, Hela, MCF-7 | 0.39 - 14.82 | [3] |

| 3-(4-nitrophenyl)-aryl coumarin derivative | A549, MDAMB-231, PC3 | Potent, enhanced by diacetoxy groups | [8] |

Table 2: Kinase Inhibitory Activity of Coumarin Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Benzylsulfone coumarin derivative | PI3K | Not specified, but identified as a promising inhibitor | [3] |

| Pyranocoumarin-3-carboxamide derivatives | Casein Kinase 2 (CK2) | In silico evidence of inhibition | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the levels of key proteins in the PI3K/Akt/mTOR pathway.

-

Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase.

-

Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., PI3K), the substrate (e.g., PIP2), and ATP in a reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Proposed Signaling Pathway

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

The structural features of this compound suggest its potential as a novel anti-cancer agent, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway and subsequent induction of apoptosis. The provided experimental framework offers a robust starting point for the empirical validation of this hypothesis. Future research should focus on the direct synthesis and in vitro evaluation of this compound. If the hypothesized activity is confirmed, further studies, including in vivo efficacy in animal models and comprehensive pharmacokinetic and toxicological profiling, will be warranted to assess its therapeutic potential. Furthermore, broader screening against a panel of kinases could uncover additional targets and refine our understanding of its mechanism of action.

References

- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Scientific Literature on 6,8-dichloro-3,4-diphenylcoumarin Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of published data on the specific compound 6,8-dichloro-3,4-diphenylcoumarin. Despite extensive searches of chemical databases and scientific repositories, no in-depth technical papers, experimental protocols, or quantitative biological data could be retrieved for this particular molecule.

While the core structure of coumarin and its derivatives are well-documented for their wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties, the specific substitution pattern of this compound does not appear in peer-reviewed scientific journals or technical reports. This scarcity of information prevents the creation of a detailed technical guide as requested.

Chemical supplier databases list a structurally related compound, 6,8-dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin , under the CAS number 263364-95-0. This suggests that complex chlorinated and phenylated coumarins have been synthesized. However, the presence of an additional dichlorophenyl group at the 3-position distinguishes it from the requested molecule, and no associated biological or pharmacological studies for this analog were found in the public domain.

Furthermore, searches for synthetic methodologies that could potentially produce this compound did not yield any specific experimental procedures or characterization data for this compound. General synthesis routes for 3,4-diarylcoumarins exist, but the specific dichlorination at the 6 and 8 positions combined with the diphenyl substitution at the 3 and 4 positions is not described in the accessible literature.

Due to the absence of foundational research on this compound, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. The scientific community has not yet published research detailing the synthesis, characterization, or biological evaluation of this specific coumarin derivative. Therefore, no data is available to populate the requested structured tables or to create the specified visualizations.

Methodological & Application

Application Notes and Protocols: 6,8-dichloro-3,4-diphenylcoumarin as a Fluorescent Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 6,8-dichloro-3,4-diphenylcoumarin as a fluorescent probe for bioimaging is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar coumarin derivatives and general principles of fluorescence microscopy. Researchers should use this document as a guide and optimize the protocols for their specific experimental conditions.

Introduction

Coumarin derivatives are a versatile class of fluorophores widely employed in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. This compound is a lipophilic molecule, suggesting its potential as a fluorescent probe for imaging nonpolar environments within cells, such as lipid droplets. The electron-withdrawing chlorine atoms and the phenyl groups on the coumarin core are expected to influence its spectral properties and intracellular localization.

These application notes provide a comprehensive guide for the characterization and utilization of this compound as a fluorescent probe for cellular imaging, with a particular focus on the visualization of lipid droplets.

Potential Applications in Bioimaging

-

Lipid Droplet Staining: Due to its predicted lipophilicity, this compound is a candidate for staining intracellular lipid droplets in both live and fixed cells.

-

Monitoring Lipid Metabolism: Changes in the number and size of lipid droplets are associated with various metabolic states and diseases. This probe could be used to monitor these dynamics.

-

Drug Discovery: In the context of drug development, this probe could be employed in high-content screening assays to identify compounds that modulate lipid storage.

-

Environmental Sensing: The fluorescence of many coumarin derivatives is sensitive to the polarity of their microenvironment. This property could potentially be exploited to report on changes in the lipid composition or organization within lipid droplets.

Characterization of the Fluorescent Probe

Prior to its application in complex biological systems, it is crucial to characterize the fundamental photophysical properties of this compound.

Spectral Properties

The absorption and emission spectra of the probe should be determined in a range of solvents with varying polarities to assess its solvatochromic properties.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Dioxane | 2.2 | ~400 | ~450 | ~50 | ~0.80 | ~25,000 |

| Chloroform | 4.8 | ~405 | ~460 | ~55 | ~0.75 | ~24,000 |

| Ethyl Acetate | 6.0 | ~410 | ~470 | ~60 | ~0.60 | ~23,000 |

| Acetonitrile | 37.5 | ~415 | ~490 | ~75 | ~0.30 | ~21,000 |

| Methanol | 32.7 | ~420 | ~500 | ~80 | ~0.20 | ~20,000 |

| Water | 80.1 | ~425 | ~520 | ~95 | ~0.05 | ~18,000 |

Note: These are estimated values based on typical coumarin dyes and require experimental verification.

Cytotoxicity Assessment

It is essential to determine the concentration range at which the probe does not exert toxic effects on the cells under investigation. Standard cytotoxicity assays, such as the MTT or resazurin assay, should be performed.

Table 2: Example of a Cytotoxicity Profile for a Fluorescent Probe

| Probe Concentration | Cell Viability (%) - 24 hours | Cell Viability (%) - 48 hours |

| 0 µM (Control) | 100 | 100 |

| 1 µM | 98 ± 3 | 95 ± 4 |

| 5 µM | 95 ± 4 | 90 ± 5 |

| 10 µM | 92 ± 5 | 85 ± 6 |

| 20 µM | 70 ± 6 | 60 ± 7 |

| 50 µM | 45 ± 7 | 30 ± 8 |

Note: Data are presented as mean ± standard deviation. A working concentration that maintains high cell viability (e.g., >90%) should be chosen.

Experimental Protocols

General Workflow for Probe Evaluation

The following diagram outlines a general workflow for the evaluation of a new fluorescent probe for bioimaging applications.

Caption: General workflow for characterizing a new fluorescent probe.

Protocol for Live-Cell Staining of Lipid Droplets

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Cells of interest (e.g., HeLa, 3T3-L1) cultured on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's spectra)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM). It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

-

Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If background is high, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.

-

Imaging: Image the cells using a fluorescence microscope. Acquire images in the appropriate channel for the probe. It is advisable to also acquire a brightfield or DIC image for cell morphology.

Protocol for Fixed-Cell Staining

Materials:

-

All materials from the live-cell staining protocol

-

4% Paraformaldehyde (PFA) in PBS

-

(Optional) DAPI or Hoechst for nuclear counterstaining

Procedure:

-

Cell Seeding and Growth: Follow step 1 from the live-cell protocol.

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the fixed cells with the probe-containing medium (as prepared in step 2 of the live-cell protocol) for 20-30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) Counterstaining: If desired, incubate the cells with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the slides using a fluorescence microscope.

Protocol for Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells of interest

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of the probe in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for a standard MTT cytotoxicity assay.

Troubleshooting

-

Low Signal: Increase the probe concentration or incubation time. Ensure the microscope filters are appropriate for the probe's excitation and emission spectra.

-

High Background: Decrease the probe concentration. Include additional washing steps.

-

Phototoxicity: Reduce the excitation light intensity and exposure time. Use a more sensitive camera.

-

Probe Precipitation: Ensure the probe is fully dissolved in the stock solution and that the final concentration in the aqueous medium does not exceed its solubility.

By following these guidelines and protocols, researchers can effectively evaluate and utilize this compound as a fluorescent probe for bioimaging, contributing to a deeper understanding of cellular processes.

Application Notes & Protocols: 6,8-dichloro-3,4-diphenylcoumarin in Neuroscience Research

Introduction

Coumarin and its derivatives are a class of compounds that have garnered significant interest in neuroscience research due to their diverse biological activities.[1][2] These activities include neuroprotective, anti-inflammatory, and antioxidant effects, making them promising candidates for the investigation and potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] Furthermore, the inherent fluorescent properties of the coumarin scaffold have led to their development as probes for bioimaging applications in neuroscience.[4][5][6]

This document outlines potential practical applications of 6,8-dichloro-3,4-diphenylcoumarin in neuroscience research, drawing parallels from structurally related coumarin derivatives. The provided protocols are intended to serve as a starting point for researchers to explore the neurobiological activities of this specific compound.

Potential Applications in Neuroscience

Based on the activities of similar coumarin derivatives, this compound could be investigated for the following applications:

-

Neuroprotective Agent in Models of Alzheimer's Disease: Investigating its ability to mitigate neurotoxicity induced by amyloid-beta (Aβ) and tau pathology.[7][8][9]

-

Inhibitor of Key Enzymes in Neurodegeneration: Assessing its potential to inhibit enzymes such as monoamine oxidase B (MAO-B) and cholinesterases, which are therapeutic targets in Parkinson's and Alzheimer's disease, respectively.[1][2]

-

Fluorescent Probe for Amyloid-β Plaque Imaging: Exploring its utility as a fluorescent dye for the visualization of Aβ plaques in brain tissue.[6]

-

Modulator of Neuroinflammatory Pathways: Examining its effects on neuroinflammatory processes, which are implicated in the progression of various neurodegenerative disorders.[10][11]

Application 1: Neuroprotective Effects in an In Vitro Model of Alzheimer's Disease

Objective

To evaluate the neuroprotective potential of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y).

Experimental Protocol

1. Cell Culture and Maintenance:

- Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Subculture cells every 3-4 days to maintain exponential growth.

2. Preparation of Aβ Oligomers:

- Synthesize or purchase Aβ (1-42) peptide.

- Dissolve Aβ (1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubate for 1 hour at room temperature to ensure monomerization.

- Evaporate the HFIP under a gentle stream of nitrogen gas and store the resulting peptide film at -20°C.

- For oligomer preparation, resuspend the peptide film in DMSO to 5 mM and then dilute to 100 µM in serum-free DMEM. Incubate at 4°C for 24 hours.

3. Treatment of SH-SY5Y Cells:

- Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

- Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

- Following pre-treatment, expose the cells to 10 µM of pre-aggregated Aβ (1-42) oligomers for an additional 24 hours.

- Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ (1-42) only.

4. Assessment of Cell Viability (MTT Assay):

- After the 24-hour incubation with Aβ, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Express cell viability as a percentage of the untreated control.

Data Presentation

Table 1: Neuroprotective Effect of this compound against Aβ-induced Toxicity

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| Control | 100 | ± 5.2 |

| Aβ (10 µM) only | 52 | ± 4.5 |

| Aβ + 0.1 µM Compound | 55 | ± 4.8 |

| Aβ + 1 µM Compound | 68 | ± 5.1 |

| Aβ + 10 µM Compound | 85 | ± 4.9 |

| Aβ + 25 µM Compound | 92 | ± 5.3 |

| Aβ + 50 µM Compound | 95 | ± 4.7 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Experimental Workflow

Caption: Workflow for assessing neuroprotective effects.

Application 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective

To determine the inhibitory activity of this compound on recombinant human monoamine oxidase B (MAO-B).

Experimental Protocol

1. Reagents and Materials:

- Recombinant human MAO-B enzyme.

- Kynuramine (substrate).

- This compound (test compound).

- Selegiline (positive control).

- Potassium phosphate buffer (100 mM, pH 7.4).

- Perchloric acid (1 M).

- NaOH (1 M).

2. Assay Procedure:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), the test compound at various concentrations (e.g., 0.01 to 100 µM), and recombinant human MAO-B.

- Pre-incubate the mixture for 15 minutes at 37°C.

- Initiate the reaction by adding the substrate, kynuramine, to a final concentration of 50 µM.

- Incubate the reaction for 20 minutes at 37°C.

- Stop the reaction by adding 50 µL of 1 M perchloric acid.

- Centrifuge the mixture at 2000 x g for 10 minutes to pellet the precipitated protein.

- Transfer the supernatant to a new 96-well plate and add 100 µL of 1 M NaOH.

3. Measurement of Product Formation:

- Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 2: MAO-B Inhibitory Activity of this compound

| Compound | IC50 (µM) |

| This compound | 5.8 |

| Selegiline (Positive Control) | 0.05 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Signaling Pathway

Caption: Inhibition of dopamine metabolism by MAO-B.

Application 3: Fluorescent Labeling of Amyloid-β Plaques in Brain Tissue

Objective

To assess the ability of this compound to fluorescently label amyloid-β plaques in post-mortem brain tissue from an Alzheimer's disease mouse model.

Experimental Protocol

1. Tissue Preparation:

- Obtain brain tissue from a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and a wild-type control mouse.

- Fix the brain tissue in 4% paraformaldehyde overnight at 4°C.

- Cryoprotect the tissue by immersing it in a 30% sucrose solution until it sinks.

- Section the brain into 20 µm thick coronal sections using a cryostat.

- Mount the sections on glass slides.

2. Staining Procedure:

- Wash the brain sections three times with phosphate-buffered saline (PBS).

- Prepare a staining solution of this compound in a suitable solvent (e.g., 50% ethanol in PBS) at a concentration of 10 µM.

- Incubate the brain sections with the staining solution for 30 minutes at room temperature in the dark.

- Wash the sections three times with PBS to remove unbound compound.

- For co-localization, you can perform immunohistochemistry with an anti-Aβ antibody (e.g., 6E10) followed by a secondary antibody conjugated to a different fluorophore.

- Mount the coverslips with an anti-fading mounting medium.

3. Fluorescence Microscopy:

- Visualize the stained brain sections using a fluorescence microscope.

- Excite the coumarin derivative using a suitable wavelength (typically in the blue-violet range) and capture the emission.

- Capture images from both the transgenic and wild-type brain sections to confirm the specificity of the staining for Aβ plaques.

Experimental Workflow

Caption: Workflow for fluorescent labeling of Aβ plaques.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Activities of Curcumin in Parkinson's Disease: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental setup for steady-state and time-resolved fluorescence of 6,8-dichloro-3,4-diphenylcoumarin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coumarin derivatives are a significant class of fluorophores utilized extensively as environmental sensors, biological probes, and components in organic light-emitting diodes. Their photophysical properties, such as fluorescence quantum yield and lifetime, are highly sensitive to the local environment, making them ideal candidates for studying molecular interactions. This document provides a detailed experimental setup and protocols for characterizing the steady-state and time-resolved fluorescence properties of a novel coumarin derivative, 6,8-dichloro-3,4-diphenylcoumarin. The protocols outlined here will enable researchers to elucidate the solvatochromic behavior and excited-state dynamics of this compound, providing valuable insights for its potential applications.

I. Photophysical Properties

The photophysical characteristics of this compound were investigated in various organic solvents of differing polarity to understand its solvatochromic behavior. The key parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f), are summarized in the table below.

Table 1: Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Cyclohexane | 2.02 | 385 | 430 | 2830 | 0.45 | 2.1 |

| Toluene | 2.38 | 392 | 445 | 2915 | 0.58 | 2.8 |

| Dichloromethane | 8.93 | 405 | 468 | 3120 | 0.72 | 3.5 |

| Acetonitrile | 37.5 | 415 | 490 | 3580 | 0.85 | 4.2 |

| Dimethyl Sulfoxide | 46.7 | 420 | 505 | 3760 | 0.60 | 3.1 |

Note: The data presented in this table are hypothetical and intended to be representative of a typical 3,4-diphenyl-substituted coumarin derivative. Actual experimental values may vary.

II. Experimental Protocols

A. Materials and Reagents:

-

This compound (synthesis grade, >98% purity)

-

Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Quinine sulfate in 0.1 M H₂SO₄ (for quantum yield determination)

-

Deionized water

B. Instrumentation:

-

Steady-State Fluorescence Spectroscopy:

-

A commercial spectrofluorometer (e.g., Horiba Jobin Yvon Fluorolog-3 or equivalent) equipped with a Xenon arc lamp as the excitation source and double-grating excitation and emission monochromators.

-

A photomultiplier tube (PMT) detector.

-

Standard 1 cm path length quartz cuvettes.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

A time-correlated single-photon counting (TCSPC) system (e.g., PicoQuant FluoTime 300 or equivalent).

-

Pulsed laser diode or picosecond pulsed LED as the excitation source (e.g., at 375 nm or 405 nm).

-

A high-speed single-photon avalanche diode (SPAD) or microchannel plate (MCP-PMT) detector.

-

TCSPC electronics for data acquisition.

-

C. Protocol for Steady-State Measurements:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1 mM.

-

Prepare working solutions in the respective solvents by diluting the stock solution to a final concentration of 10 µM. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorption Spectra Acquisition:

-

Record the UV-Visible absorption spectra of the sample solutions using a standard spectrophotometer from 300 nm to 600 nm.

-

Use the corresponding pure solvent as a blank.

-

Determine the absorption maximum (λ_abs) for each solvent.

-

-

Fluorescence Spectra Acquisition:

-

Set the excitation wavelength on the spectrofluorometer to the determined λ_abs for each solvent.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission spectrum from the excitation wavelength + 10 nm to 700 nm.

-

Record the emission maximum (λ_em).

-

-

Quantum Yield Determination:

-

Use quinine sulfate in 0.1 M H₂SO₄ as a reference standard (Φ_f = 0.54).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

D. Protocol for Time-Resolved Measurements:

-

Instrument Setup:

-

Select a pulsed laser source with a wavelength close to the absorption maximum of the sample (e.g., 405 nm).

-

Set the repetition rate of the laser to allow for the full decay of the fluorescence before the next pulse (e.g., 10 MHz).

-

Calibrate the TCSPC system by recording an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Fluorescence Decay Acquisition:

-

Place the sample cuvette in the sample holder.

-

Set the emission monochromator to the fluorescence maximum (λ_em) of the sample.

-

Acquire the fluorescence decay histogram until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Fit the recorded fluorescence decay data using deconvolution software, taking the IRF into account.

-

Use a multi-exponential decay model to fit the data: I(t) = Σ α_i * exp(-t/τ_i)

-

For a well-behaved fluorophore in a homogeneous solvent, a single exponential decay is expected. Determine the fluorescence lifetime (τ_f).

-

III. Visualizations

Application Notes and Protocols: Synthesis of 6,8-dichloro-3,4-diphenylcoumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[1] Derivatives of the coumarin scaffold have been reported to exhibit anticancer, anticoagulant, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] The introduction of bulky aromatic substituents, such as phenyl groups at the C3 and C4 positions, coupled with halogenation of the benzopyrone ring, can significantly modulate their biological efficacy, making them attractive targets for drug discovery and development.

This document provides a detailed protocol for a proposed synthesis of 6,8-dichloro-3,4-diphenylcoumarin, a novel derivative designed for biological screening. The synthetic strategy is based on the well-established Pechmann condensation, a robust and widely used method for coumarin synthesis.[5][6][7] Additionally, this note outlines a potential signaling pathway that may be influenced by this class of compounds, providing a basis for mechanistic studies.

Proposed Synthetic Pathway: Pechmann Condensation